molecular formula C12H10BrNO2S B1390188 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate CAS No. 885278-78-4

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Cat. No.: B1390188
CAS No.: 885278-78-4
M. Wt: 312.18 g/mol
InChI Key: CPLANXDOXGJYNP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound has been found to interact with proteins involved in cell signaling, potentially modulating cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the activity of pro-inflammatory cytokines, leading to reduced inflammation in immune cells. Furthermore, this compound can alter gene expression patterns, affecting the production of proteins involved in cell growth and differentiation . These effects can have significant implications for the treatment of inflammatory and proliferative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting or activating their activity . For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects, reducing pain and inflammation in animal models of arthritis . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that contribute to the compound’s biological effects. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can modulate mitochondrial function and energy production . These subcellular localization patterns can have significant implications for the compound’s therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides, sulfones.

    Reduction Reactions: Alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the bromine atom at the 2-position of the phenyl ring can enhance its potential as a building block for further functionalization and derivatization .

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLANXDOXGJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668646
Record name Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-78-4
Record name 4-Thiazolecarboxylic acid, 2-(2-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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